4-(Trimethoxysilyl)butanal

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

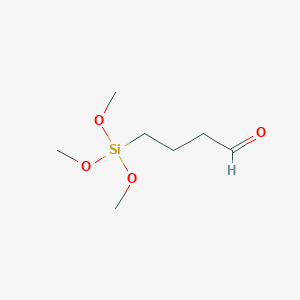

4-(Trimethoxysilyl)butanal is an organosilicon compound with the molecular formula C7H16O4Si. This compound is characterized by the presence of a trimethoxysilyl group and an aldehyde group, making it a versatile intermediate in organic synthesis. It is used in various applications, including the modification of surfaces and the synthesis of functionalized compounds.

准备方法

Synthetic Routes and Reaction Conditions: 4-(Trimethoxysilyl)butanal can be synthesized through a multi-step process. One common method involves the aldol condensation of butanal with a suitable aldehyde, followed by silylation with trimethoxysilane. The reaction conditions typically involve the use of a base catalyst, such as sodium hydroxide, and an inert solvent like tetrahydrofuran. The reaction is carried out at room temperature, and the product is purified through distillation or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.

Types of Reactions:

- The trimethoxysilyl group can undergo hydrolysis in the presence of water, forming silanol groups and methanol.

Hydrolysis: Si(OCH3)3+3H2O→Si(OH)3+3CH3OH

The aldehyde group can participate in condensation reactions with other aldehydes or amines, forming more complex molecules.Condensation: RCHO+R’CHO→RCH=CHOH+H2O

Common Reagents and Conditions:

Hydrolysis: Water and an acid or base catalyst.

Condensation: Aldehydes or amines, often in the presence of a base catalyst.

Major Products:

Hydrolysis: Silanol groups and methanol.

Condensation: Aldol products or imines, depending on the reactants used.

科学研究应用

Surface Modification

One of the primary applications of 4-(Trimethoxysilyl)butanal is in surface modification. Its silane group can bond to various substrates, enhancing their properties:

- Adhesion Improvement : When applied to glass or metal surfaces, it improves adhesion for coatings and paints.

- Water Repellency : The compound can impart hydrophobic properties to treated surfaces, useful for outdoor applications.

Polymer Composites

In polymer science, this compound is utilized as a coupling agent in composite materials:

- Enhanced Mechanical Properties : Incorporating this silane into polymer matrices improves tensile strength and durability.

- Compatibility with Fillers : It enhances the compatibility of inorganic fillers (like silica) within organic polymers, leading to better performance characteristics.

Drug Delivery Systems

The silane's ability to form stable bonds with biomaterials makes it suitable for drug delivery applications:

- Biocompatibility : Its incorporation into polymeric drug carriers enhances biocompatibility, facilitating safer drug delivery.

- Controlled Release : The aldehyde functionality can be used to create cross-linked networks that allow for controlled release of therapeutic agents.

Antimicrobial Coatings

Research has indicated that coatings incorporating this compound exhibit antimicrobial properties:

- Surface Functionalization : By modifying surfaces with this compound, it is possible to create antibacterial surfaces for medical devices, reducing infection rates.

Case Study 1: Surface Treatment of Glass

A study demonstrated the effectiveness of this compound in enhancing the adhesion of coatings on glass substrates. The treated glass showed a significant increase in adhesion strength compared to untreated surfaces, indicating its potential for use in architectural applications where durability is critical.

Case Study 2: Polymer Composite Development

In another study, researchers incorporated this compound into a polypropylene matrix reinforced with silica. The resulting composite exhibited improved mechanical properties and thermal stability, showcasing its utility in automotive parts manufacturing.

Safety and Environmental Considerations

While this compound has many beneficial applications, safety assessments are crucial. Studies indicate low acute toxicity levels; however, proper handling procedures should be implemented to mitigate any potential risks associated with inhalation or skin contact during application processes.

作用机制

The mechanism of action of 4-(Trimethoxysilyl)butanal involves its bifunctional nature. The trimethoxysilyl group can react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification applications. The aldehyde group can undergo various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis.

相似化合物的比较

4-(Triethoxysilyl)butanal: Similar structure but with ethoxy groups instead of methoxy groups.

3-(Trimethoxysilyl)propylamine: Contains an amine group instead of an aldehyde group.

(3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxide group instead of an aldehyde group.

Uniqueness: 4-(Trimethoxysilyl)butanal is unique due to its combination of a trimethoxysilyl group and an aldehyde group. This bifunctional nature allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules and materials.

生物活性

4-(Trimethoxysilyl)butanal, a silane compound with the molecular formula C7H16O4Si, is gaining attention in various fields due to its unique biological properties. This article explores its biological activity, focusing on antimicrobial effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trimethoxysilyl group attached to a butanal moiety. This structure allows it to participate in various chemical reactions, particularly in the formation of siloxane networks, which are crucial for its application in biocompatible materials and coatings.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that this compound could be a potential candidate for developing antimicrobial agents or coatings.

The proposed mechanism for the antimicrobial activity of silane compounds like this compound involves disruption of bacterial cell membranes and interference with cellular processes. The trimethoxysilyl group can facilitate the formation of siloxane bonds, leading to structural changes in bacterial membranes, which ultimately results in cell lysis.

Case Studies and Research Findings

- Coating Applications : A study investigated the use of this compound in creating antimicrobial coatings for medical devices. The coatings demonstrated prolonged antibacterial activity against MRSA strains, significantly reducing biofilm formation on surfaces.

- Biocompatibility Assessments : In vitro studies evaluated the cytotoxicity of this compound on mammalian cell lines. Results indicated low cytotoxicity at concentrations effective for microbial inhibition, suggesting its suitability for biomedical applications.

- Comparative Analysis : Research comparing various silane compounds highlighted that this compound showed superior antimicrobial activity compared to traditional quaternary ammonium compounds, which are commonly used in antimicrobial applications.

Future Directions

The biological activity of this compound opens avenues for further research into its applications in:

- Antimicrobial coatings : Development of surfaces that resist microbial colonization.

- Drug delivery systems : Utilizing its silane properties to enhance drug stability and release profiles.

- Biocompatible materials : Integration into implants and prosthetics to reduce infection rates.

属性

IUPAC Name |

4-trimethoxysilylbutanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4Si/c1-9-12(10-2,11-3)7-5-4-6-8/h6H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBTVXFMAJQXJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437755 |

Source

|

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501004-24-6 |

Source

|

| Record name | 4-(Trimethoxysilyl)butanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。